1-[6-[5-(3-CHLORO-4-METHYLPHENYL)-2-FURYL]-3-(PROPYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE
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Overview
Description
1-[6-[5-(3-CHLORO-4-METHYLPHENYL)-2-FURYL]-3-(PROPYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound featuring a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-[5-(3-CHLORO-4-METHYLPHENYL)-2-FURYL]-3-(PROPYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazepine structure, followed by the introduction of the triazine and furan moieties. The final step involves the addition of the ethanone group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[6-[5-(3-CHLORO-4-METHYLPHENYL)-2-FURYL]-3-(PROPYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, 1-[6-[5-(3-CHLORO-4-METHYLPHENYL)-2-FURYL]-3-(PROPYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its various functional groups could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure might impart desirable characteristics such as stability, reactivity, or functionality.
Mechanism of Action
The mechanism of action of 1-[6-[5-(3-CHLORO-4-METHYLPHENYL)-2-FURYL]-3-(PROPYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. The compound’s various functional groups might allow it to form multiple interactions, enhancing its potency and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazepine derivatives, triazine-containing molecules, and furan-based compounds. Each of these classes of compounds has unique properties and applications.
Uniqueness
What sets 1-[6-[5-(3-CHLORO-4-METHYLPHENYL)-2-FURYL]-3-(PROPYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE apart is its combination of multiple functional groups within a single molecule
Properties
Molecular Formula |
C26H23ClN4O3S |
---|---|
Molecular Weight |
507 g/mol |
IUPAC Name |
1-[6-[5-(3-chloro-4-methylphenyl)furan-2-yl]-3-propylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C26H23ClN4O3S/c1-4-13-35-26-28-24-23(29-30-26)18-7-5-6-8-20(18)31(16(3)32)25(34-24)22-12-11-21(33-22)17-10-9-15(2)19(27)14-17/h5-12,14,25H,4,13H2,1-3H3 |
InChI Key |
WUNSSYWDYRDRFQ-UHFFFAOYSA-N |
SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(O4)C5=CC(=C(C=C5)C)Cl)C(=O)C)N=N1 |
Canonical SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(O4)C5=CC(=C(C=C5)C)Cl)C(=O)C)N=N1 |
Origin of Product |
United States |
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